![molecular formula C15H25NO3 B13521913 7-({Spiro[3.3]heptan-1-yl}carbamoyl)heptanoicacid](/img/structure/B13521913.png)
7-({Spiro[3.3]heptan-1-yl}carbamoyl)heptanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-({spiro[3.3]heptan-1-yl}carbamoyl)heptanoic acid is a synthetic organic compound characterized by its unique spirocyclic structure. The spiro[3.3]heptane moiety is a saturated bioisostere of benzene, which means it can mimic the properties of benzene in biological systems
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-({spiro[3.3]heptan-1-yl}carbamoyl)heptanoic acid typically involves the formation of the spirocyclic core followed by functionalization to introduce the carbamoyl and heptanoic acid groups. One common method involves the protonation of a bicyclobutyl moiety followed by a [1,2]-rearrangement to form the spiro[3.3]heptane structure . Subsequent reactions introduce the carbamoyl and heptanoic acid functionalities under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: 7-({spiro[3.3]heptan-1-yl}carbamoyl)heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The spirocyclic core can undergo substitution reactions to introduce different substituents, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
7-({spiro[3.3]heptan-1-yl}carbamoyl)heptanoic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s bioisosteric properties make it useful in the design of biologically active molecules, potentially leading to new pharmaceuticals.
Medicine: Its unique structure can be exploited in drug discovery programs, particularly for targeting specific biological pathways.
Mécanisme D'action
The mechanism by which 7-({spiro[3.3]heptan-1-yl}carbamoyl)heptanoic acid exerts its effects is related to its ability to mimic benzene rings in biological systems. The spirocyclic structure allows it to interact with molecular targets in a manner similar to benzene-containing compounds. This interaction can modulate various biological pathways, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Bicyclo[1.1.1]pentane: Another saturated bioisostere of benzene, known for its stability and unique reactivity.
Cubane: A highly strained, cubic molecule that can mimic benzene in certain contexts.
Bicyclo[2.2.2]octane: Known for its rigidity and ability to serve as a benzene bioisostere.
2-Oxabicyclo[2.2.2]octane: A bioisostere with oxygen incorporated into the ring structure.
Uniqueness: 7-({spiro[3.3]heptan-1-yl}carbamoyl)heptanoic acid is unique due to its non-coplanar exit vectors, which allow it to mimic benzene rings in a distinct manner. This property can lead to different biological activities and applications compared to other bioisosteres .
Propriétés
Formule moléculaire |
C15H25NO3 |
|---|---|
Poids moléculaire |
267.36 g/mol |
Nom IUPAC |
8-oxo-8-(spiro[3.3]heptan-3-ylamino)octanoic acid |
InChI |
InChI=1S/C15H25NO3/c17-13(6-3-1-2-4-7-14(18)19)16-12-8-11-15(12)9-5-10-15/h12H,1-11H2,(H,16,17)(H,18,19) |
Clé InChI |
POELHLDHUFHUHW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CCC2NC(=O)CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


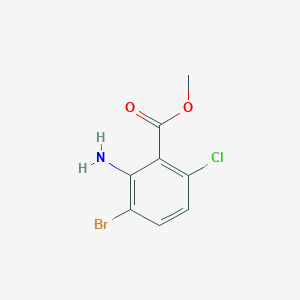
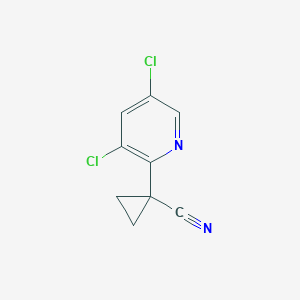
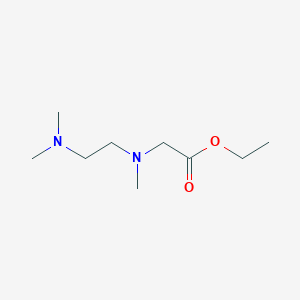
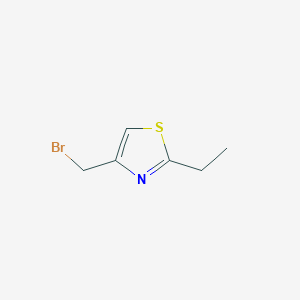
![Methyl6-({[(tert-butoxy)carbonyl]amino}methyl)-1,2,3,6-tetrahydropyridine-3-carboxylate](/img/structure/B13521867.png)

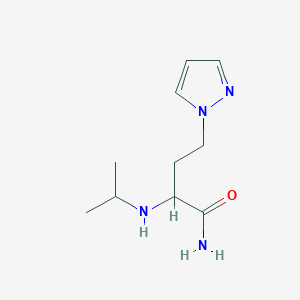
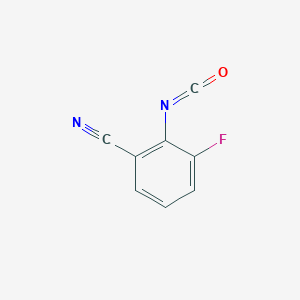

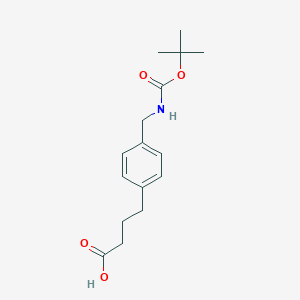
![6-Oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B13521909.png)
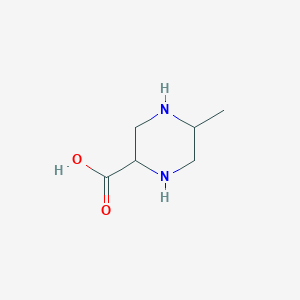

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B13521924.png)
